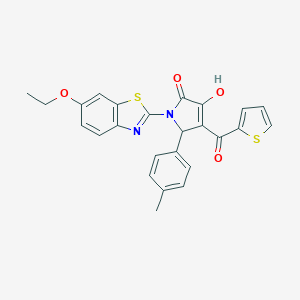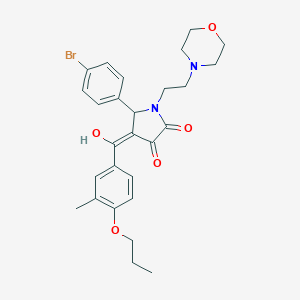
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure that can impact the compound’s physical and chemical properties . The compound also contains a sulfamoyl group, which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The thiophene ring and the sulfamoyl and carboxylate groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The adamantyl group could impart lipophilicity, while the sulfamoyl and carboxylate groups could contribute to its water solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest in various chemical syntheses and studies due to its unique structure and properties. The synthesis and properties of related compounds, including those with adamantyl groups, have been extensively studied to understand their chemical behavior and potential applications in materials science and organic synthesis. For example, the synthesis of monocyclic 5H-1,2-oxathioles, a class of α,β-unsaturated sulfenic acid ester, showcases the potential for creating compounds with unique oxidation potentials and thermolysis products (Ono et al., 2003). Additionally, the study on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups highlights the incorporation of adamantyl groups into polymers for improving their thermal properties and solubility (Liaw & Liaw, 2001).
Material Science and Polymer Research
Adamantyl-substituted compounds, including those structurally similar to Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate, have found significant interest in material science, particularly in the development of polymers with enhanced properties. Research in this area focuses on the synthesis of polymers with high glass transition temperatures and improved mechanical strength, demonstrating the potential of adamantyl groups in modifying polymer characteristics for specific applications (Matsumoto et al., 1991).
Orientations Futures
Mécanisme D'action
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds can provide insights into the potential biochemical pathways that this compound might affect .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can be influenced by their unique structural properties .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which can result in a variety of molecular and cellular effects.
Action Environment
The unique structural properties of adamantane derivatives can potentially influence their interaction with the environment .
Propriétés
IUPAC Name |
dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMASPYRFBPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383633.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383634.png)

![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)
![(4E)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B383639.png)
![Allyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383640.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383648.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383649.png)


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B383653.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B383654.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383655.png)